1,1\'-Bis(diisopropylphosphino)ferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

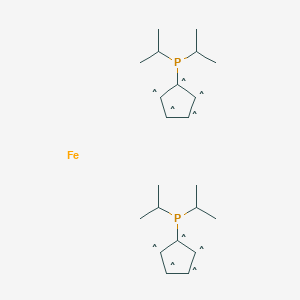

1,1’-Bis(diisopropylphosphino)ferrocene is an organophosphorus compound with the molecular formula C22H36FeP2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in various catalytic processes. The compound features a ferrocene backbone, which consists of two cyclopentadienyl rings bound to a central iron atom, with diisopropylphosphino groups attached to each cyclopentadienyl ring.

Preparation Methods

1,1’-Bis(diisopropylphosphino)ferrocene can be synthesized through several methods. One common synthetic route involves the reaction of dilithioferrocene with chlorodiisopropylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

Fe(C5H4Li)2+2ClP(iPr)2→Fe(C5H4P(iPr)2)2+2LiCl

Industrial production methods may involve similar synthetic routes but are scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

Dippf serves as a ligand in palladium-catalyzed cross-coupling reactions, enabling efficient bond formation under mild conditions. Key applications include:

Catalytic Transformations with Allenes and Olefins

Dippf enhances reactivity in ruthenium- and cobalt-catalyzed processes:

-

Ruthenium-Catalyzed Hydrohydroxyalkylation : Dippf facilitates the coupling of 1,1-disubstituted allenes with aldehydes, producing γ,δ-unsaturated alcohols with regioselectivity .

-

Cobalt-Catalyzed Hydroacylation : Using N-3-picolin-2-yl aldimines as aldehyde equivalents, dippf enables intermolecular hydroacylation of olefins, forming ketones .

Electrochemical Behavior

Cyclic voltammetry studies reveal dippf’s redox activity and metal coordination effects:

Coordination to transition metals stabilizes the oxidized ferrocene backbone, increasing oxidation potentials .

Scientific Research Applications

Catalytic Applications

1,1'-Bis(diisopropylphosphino)ferrocene serves as a versatile ligand in coordination chemistry, particularly in the formation of metal complexes that act as catalysts for various chemical reactions. The electron-donating phosphine groups enhance the stability and reactivity of these complexes.

Table 1: Catalytic Reactions Involving 1,1'-Bis(diisopropylphosphino)ferrocene

| Reaction Type | Metal Complexes Involved | Key Features |

|---|---|---|

| Cross-Coupling Reactions | Palladium complexes | Facilitates reactions like Suzuki and Heck coupling |

| C-H Bond Activation | Ruthenium complexes | Enhances selectivity and efficiency |

| Olefin Metathesis | Molybdenum or tungsten complexes | Effective for polymerization processes |

Case Study 1: Cross-Coupling Reactions

A study demonstrated that palladium complexes containing 1,1'-Bis(diisopropylphosphino)ferrocene exhibited high efficiency in cross-coupling reactions. The steric bulk of the diisopropyl groups provided enhanced selectivity and minimized side reactions, making these complexes valuable for synthesizing complex organic molecules .

Case Study 2: C-H Activation

Research involving ruthenium complexes highlighted the ability of 1,1'-Bis(diisopropylphosphino)ferrocene to facilitate C-H activation. This process is crucial for functionalizing hydrocarbons without pre-functionalization steps, showcasing its potential in developing new synthetic methodologies .

Material Science Applications

The unique properties of 1,1'-Bis(diisopropylphosphino)ferrocene also extend to materials science. Its thermal stability and ability to form stable metal complexes make it suitable for developing functional materials.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Functional Materials | Used in creating thermally stable polymers |

| Sensors | Potential use in sensor technology due to redox properties |

| Drug Development | Acts as a building block for metal-based therapeutic agents |

Interaction Studies

Interaction studies have been conducted to explore the coordination behavior of 1,1'-Bis(diisopropylphosphino)ferrocene with various metal ions. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate binding modes and stability of the resulting complexes.

Table 3: Interaction Studies Summary

| Metal Ion | Binding Mode | Stability Observed |

|---|---|---|

| Platinum | Strong π-backbonding | High stability under ambient conditions |

| Nickel | Coordination through phosphorus | Moderate stability; sensitive to air |

| Gold | Strong σ-donation | High stability; potential for catalysis |

Mechanism of Action

The mechanism by which 1,1’-Bis(diisopropylphosphino)ferrocene exerts its effects is primarily through its role as a ligand. The phosphine groups coordinate with metal centers, stabilizing the metal and facilitating various catalytic processes. The ferrocene backbone provides structural stability and electronic properties that enhance the compound’s effectiveness in catalysis. Molecular targets and pathways involved include metal centers in catalytic cycles, where the compound helps in the activation and transformation of substrates.

Comparison with Similar Compounds

1,1’-Bis(diisopropylphosphino)ferrocene is unique due to its specific combination of diisopropylphosphino groups and ferrocene backbone. Similar compounds include:

1,1’-Bis(diphenylphosphino)ferrocene: This compound has diphenylphosphino groups instead of diisopropylphosphino groups, which can affect its steric and electronic properties.

1,1’-Bis(dicyclohexylphosphino)ferrocene: This compound features dicyclohexylphosphino groups, providing different steric hindrance and electronic effects compared to diisopropylphosphino groups.

1,1’-Bis(phenylphosphino)ferrocene: This compound has phenylphosphino groups, which also influence its reactivity and coordination behavior.

The uniqueness of 1,1’-Bis(diisopropylphosphino)ferrocene lies in its balance of steric and electronic properties, making it a versatile ligand in various catalytic applications.

Biological Activity

1,1'-Bis(diisopropylphosphino)ferrocene (DiPrPF) is a bidentate ligand that has gained attention in the fields of coordination chemistry and medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its ferrocene backbone, which imparts stability and redox properties, making it a versatile candidate for various applications, including catalysis and drug development.

Synthesis and Coordination Chemistry

DiPrPF can be synthesized through the reaction of ferrocene with diisopropylphosphine. The resulting ligand exhibits strong coordination capabilities with various transition metals, forming complexes that display enhanced biological activity. The ability of DiPrPF to stabilize metal ions is crucial for its application in biological systems, particularly in the development of anticancer agents.

Anticancer Properties

Recent studies have demonstrated that DiPrPF-based metal complexes exhibit significant cytotoxicity against a range of cancer cell lines. For instance, cycloplatinated(II) complexes containing DiPrPF have shown strong interactions with DNA, leading to increased apoptosis in cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the low micromolar range for several tested complexes .

Table 1: Cytotoxicity of DiPrPF-Containing Metal Complexes

| Complex Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Cycloplatinated(II) | HeLa | 5.2 |

| Binuclear Platinum(II) | A549 | 3.8 |

| Palladium(II) | MCF-7 | 4.5 |

The mechanism by which DiPrPF-containing complexes exert their anticancer effects involves interaction with cellular macromolecules such as DNA. Molecular docking studies have indicated that these complexes can intercalate into DNA strands, disrupting replication and transcription processes. Additionally, the generation of reactive oxygen species (ROS) has been implicated in the induction of apoptosis .

Antimicrobial Activity

DiPrPF has also been investigated for its antimicrobial properties. Preliminary assays indicate that certain metal complexes derived from DiPrPF demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For example, a study found that a silver complex with DiPrPF exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity of DiPrPF Complexes

| Metal Complex | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Silver-DiPrPF | E. coli | 12 |

| Copper-DiPrPF | S. aureus | 8 |

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of Bristol evaluated the anticancer potential of a binuclear platinum complex bearing DiPrPF. The results indicated that the complex not only inhibited cell proliferation but also induced significant cell cycle arrest at the G2/M phase. This study highlights the potential of DiPrPF as a ligand in developing new anticancer therapies.

Case Study 2: Antimicrobial Evaluation

In another investigation, a series of DiPrPF metal complexes were synthesized and tested against various pathogenic bacteria. The findings revealed that these complexes had a broad spectrum of activity, with some exhibiting synergistic effects when combined with conventional antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1′-Bis(diisopropylphosphino)ferrocene, and what factors influence reaction yield?

- Methodology : DIPPF is synthesized via sequential additions of 1,1′-bis-(diisopropylphosphino)ferrocene to a reaction mixture under inert conditions, followed by heating (30–50°C) and solvent evaporation. Critical factors include:

- Temperature control : Heating to 50°C ensures complete ligand coordination .

- Solvent choice : Methyl ethyl ketone (MEK) is used for solubility and easy removal .

- Purity control : Recrystallization from methylene chloride/n-hexane yields 98.1% purity (HPLC) .

Q. How does DIPPF compare to other bidentate phosphine ligands (e.g., dppf, BINAP) in transition-metal catalysis?

- Electron-rich nature : DIPPF’s diisopropyl groups enhance electron donation, improving catalytic activity in Pd-catalyzed carbocyclization (95% yield vs. 70–80% for dppf/BINAP) .

- Steric effects : Bulky substituents stabilize metal centers, reducing side reactions in Ru-catalyzed hydroamination (51–91% yields for substituted styrenes) .

- Table: Ligand Comparison

| Ligand | Reaction Type | Yield Improvement | Key Advantage |

|---|---|---|---|

| DIPPF | Pd-catalyzed carbocyclization | 95% vs. 70% (dppf) | Electron donation/steric bulk |

| BINAP | Asymmetric catalysis | Moderate | Chirality transfer |

| dppf | Cross-coupling | 80–85% | Moderate electron donation |

Q. What safety precautions are critical when handling DIPPF in the laboratory?

- Hazards : H302 (acute toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

- Protocols :

- Use inert atmosphere storage (N₂/Ar) to prevent oxidation .

- PPE: Gloves, goggles, and respiratory protection (P280/P284) .

- Spill management: Avoid dust formation; use non-sparking tools .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DIPPF across different studies?

- Root causes : Variability in metal precursor purity, solvent polarity, or ligand-to-metal ratios.

- Methodology :

- Replicate conditions : Standardize solvent (e.g., THF vs. toluene), temperature, and catalyst loading .

- Characterization : Use ³¹P NMR to confirm ligand coordination and X-ray crystallography for structural validation .

- Computational analysis : DFT studies to compare electronic profiles (e.g., charge distribution on Fe/P centers) .

Q. What mechanistic insights explain DIPPF’s role in anti-Markovnikov hydroamination?

- Key findings : In Ru-catalyzed reactions, DIPPF stabilizes metal-hydride intermediates, enabling irreversible anti-Markovnikov addition via a non-insertion pathway .

- Experimental evidence : Kinetic studies show zero-order dependence on amine concentration, suggesting rate-limiting hydride transfer .

- Ligand effects : DIPPF’s electron density accelerates oxidative addition of vinylarenes to the metal center .

Q. How does DIPPF influence diastereoselectivity in hydrohydroxyalkylation reactions?

- Curtin-Hammett control : DIPPF stabilizes transition states with lower activation barriers, amplifying diastereoselectivity (e.g., 2:1 → 5:1 dr via counterion optimization) .

- Counterion screening : Weakly coordinating anions (e.g., BF₄⁻) enhance selectivity by reducing steric hindrance .

Q. Methodological Recommendations

- Synthesis optimization : Monitor reaction progress via TLC or in situ IR spectroscopy to identify intermediates .

- Catalyst recycling : Explore immobilization on silica or magnetic nanoparticles to improve sustainability .

- Computational tools : Use Gaussian or ORCA for DFT calculations to predict ligand-metal interactions .

Properties

InChI |

InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBBEMRSRONKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36FeP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.